CID 71413775
Description
CID 71413775 (Chemical Identifier via PubChem) is a compound whose structural and functional characteristics have been investigated through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation (Figure 1C, 1D) . The compound’s isolation and quantification in specific fractions of vacuum-distilled essential oils (e.g., CIEO) highlight its volatility and polarity-dependent solubility .
Properties
CAS No. |
86666-89-9 |
|---|---|
Molecular Formula |
Au7In |
Molecular Weight |
1493.584 g/mol |
InChI |
InChI=1S/7Au.In |
InChI Key |
BNWNRUPNUZRIRU-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 71413775 involve specific synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including condensation reactions, reduction reactions, and purification processes. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for synthesizing this compound often include controlled temperature, pressure, and pH levels. Specific reagents and catalysts are used to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
CID 71413775 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions often involve specific temperatures, pressures, and reaction times.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and intermediates of this compound.
Scientific Research Applications
CID 71413775 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various synthetic processes.
Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways.
Medicine: In medicine, this compound can be investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: Industrial applications of this compound include its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 71413775 involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Receptors: this compound can bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibit Enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulate Signaling Pathways: this compound can modulate signaling pathways, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CID 71413775 shares structural homology with oscillatoxin derivatives (Figure 1 in ), which are marine-derived polyketides. Below is a comparative analysis with two functionally or structurally similar compounds:

*Inferred from chromatographic fractionation context and structural analogs .
Key Research Findings
Volatility and Purity : this compound elutes earlier in GC-MS than oscillatoxins (Figure 1C vs. LC-MS data for oscillatoxins), indicating lower molecular weight or higher volatility .
Structural Modifications : Unlike 30-methyl-oscillatoxin D (CID 185389), this compound lacks methyl group substitutions, which may reduce its lipid solubility and bioactivity .
Quantitative Analysis : this compound constitutes 8.7% of the total CIEO fraction, whereas oscillatoxin derivatives are typically isolated in sub-5% yields due to their complex biosynthesis .
Data Tables
Table 1: Chromatographic and Spectroscopic Data
| Compound | Retention Time (GC-MS) | Key MS Fragments (m/z) | Relative Abundance (%) |
|---|---|---|---|
| This compound | 12.3 min | 245.1, 189.0, 132.9 | 8.7 |
| Oscillatoxin D (CID 101283546) | N/A (LC-MS) | 635.2 → 517.1 | 3.2 |
| 30-Methyl-Oscillatoxin D | N/A (LC-MS) | 649.3 → 531.1 | 2.1 |
Critical Analysis
- Methodological Consistency : this compound’s identification relies on GC-MS and vacuum distillation, whereas oscillatoxins are typically characterized via LC-MS/MS due to their thermolability . This methodological divergence limits direct functional comparisons.
- Bioactivity Gaps : While oscillatoxins are well-documented for cytotoxicity, this compound’s bioactivity remains speculative and requires targeted assays (e.g., antimicrobial or anticancer screens) .
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